1-(4-溴苄基)-1H-咪唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

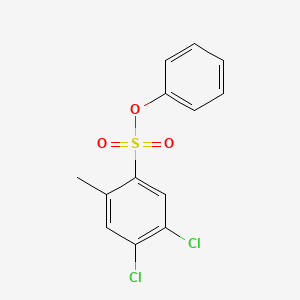

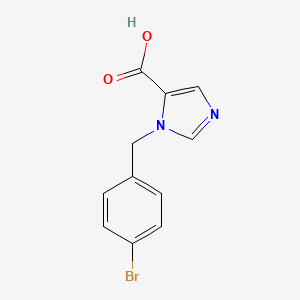

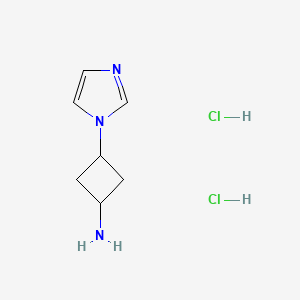

The compound “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” is a derivative of imidazole, which is a heterocyclic aromatic organic compound. This compound has a bromobenzyl group attached at the 1-position and a carboxylic acid group at the 5-position of the imidazole ring .

Molecular Structure Analysis

The molecular structure of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring at the 1-position would be a bromobenzyl group, and at the 5-position, a carboxylic acid group .Chemical Reactions Analysis

The reactivity of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would likely be influenced by the electron-withdrawing bromine atom on the benzyl group, as well as the electron-donating nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-bromobenzyl)-1H-imidazole-5-carboxylic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic .科学研究应用

合成与功能化

一项研究描述了咪唑并[1,5-a]咪唑骨架的合成方法,展示了溴代取代化合物在 Suzuki-Miyaura 交叉偶联等功能化反应中的用途,以获得多样化的咪唑衍生物库(Loubidi 等人,2016)。该方法可能与 1-(4-溴苄基)-1H-咪唑-5-羧酸的衍生物相关,以创建用于研究和开发的靶向分子。

催化和反应开发

关于从 α-溴苯乙酮和羧酸中高温/高压连续流动合成 1H-4-取代咪唑的研究突出了咪唑衍生物在合成药物关键构建模块中的作用,展示了该工艺的效率和环境效益(Carneiro 等人,2015)。该方法可适用于合成与 1-(4-溴苄基)-1H-咪唑-5-羧酸相关的化合物,从而促进更绿色的化学实践。

材料科学和染料吸附

一项金属有机骨架 (MOF) 研究证明了该材料在染料吸附方面的效率,这与环境清理应用相关。该合成涉及羧酸衍生物,并展示了咪唑基化合物在构建具有高吸附能力的 MOF 中的潜力(Zhao 等人,2020)。这项研究可以指导使用 1-(4-溴苄基)-1H-咪唑-5-羧酸设计用于环境修复的新材料。

抗菌和细胞毒性研究

一项关于对称和非对称苄基取代的 N-杂环卡宾-银配合物(包括咪唑衍生物)的研究揭示了它们的抗菌和细胞毒性。这些发现表明 1-(4-溴苄基)-1H-咪唑-5-羧酸在开发抗菌剂或癌症研究中具有潜在用途(Patil 等人,2010)。

配位化学和传感应用

关于用咪唑二羧酸盐基配体构建的镧系元素有机骨架的研究突出了它们的发光特性,这可以在传感应用中得到利用。这些骨架对苯甲醛衍生物表现出选择性敏感性,表明咪唑基化合物在设计荧光传感器中的潜力(Shi 等人,2015)。

作用机制

Target of Action

Similar compounds such as 1,2,5,6-tetrasubstituted benzimidazoles have been investigated as androgen receptor antagonists .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which is widely applied in carbon–carbon bond-forming reactions, involves a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

3-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLMWXJODNMOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=C2C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2592880.png)

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2592890.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2592892.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2592897.png)